4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine
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Overview
Description
The compound is an organic molecule that contains several functional groups, including a trifluoromethoxy group, an oxadiazole ring, a sulfanyl group, and a triazine ring . These functional groups could potentially give the compound unique chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and triazine rings would add rigidity to the structure, while the trifluoromethoxy group could influence the compound’s polarity and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Antimicrobial Activities
Derivatives of 1,2,4-triazole and related compounds have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Structural and Chemical Characterization
Studies on similar compounds, such as 4-substituted-1,2,3-oxadiazoles, have detailed their crystal structure and chemical reactivity. These findings provide a foundation for understanding the chemical behavior and potential applications of complex triazine derivatives (Fun et al., 2011).
Biological Evaluation of Carbazole Derivatives
Novel carbazole derivatives, including those incorporating 1,3,4-oxadiazol-2-amine structures, have been synthesized and assessed for their antibacterial, antifungal, and anticancer activities. Certain compounds demonstrated significant efficacy, suggesting the potential of such chemical frameworks in therapeutic applications (Sharma et al., 2014).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. For example, if it’s intended to be a drug, future research might focus on optimizing its pharmacokinetic properties, evaluating its efficacy and safety in preclinical and clinical studies, and exploring its mechanism of action .
Properties
IUPAC Name |
4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N6O2S/c14-13(15,16)23-8-3-1-7(2-4-8)10-20-9(24-22-10)5-25-12-19-6-18-11(17)21-12/h1-4,6H,5H2,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQRTJCTPBKYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC=NC(=N3)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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